Thiourea, N-butyl-N'-(2-iodophenyl)- Thiourea, N-butyl-N'-(2-iodophenyl)-
Brand Name: Vulcanchem
CAS No.: 53305-95-6
VCID: VC19626669
InChI: InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
SMILES:
Molecular Formula: C11H15IN2S
Molecular Weight: 334.22 g/mol

Thiourea, N-butyl-N'-(2-iodophenyl)-

CAS No.: 53305-95-6

Cat. No.: VC19626669

Molecular Formula: C11H15IN2S

Molecular Weight: 334.22 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-butyl-N'-(2-iodophenyl)- - 53305-95-6

Specification

CAS No. 53305-95-6
Molecular Formula C11H15IN2S
Molecular Weight 334.22 g/mol
IUPAC Name 1-butyl-3-(2-iodophenyl)thiourea
Standard InChI InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)
Standard InChI Key BPDVASOKFIGPIX-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=S)NC1=CC=CC=C1I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Thiourea, N-butyl-N'-(2-iodophenyl)-, is characterized by a thiourea core (R₁R₂N–CS–NR₃R₄) with a butyl group (-C₄H₉) attached to one nitrogen atom and a 2-iodophenyl group (-C₆H₄I) on the adjacent nitrogen. The iodine atom introduces significant steric and electronic effects, enhancing lipophilicity and enabling halogen-bonding interactions. The molecular weight is 334.22 g/mol, with a density influenced by the iodine atom’s polarizability .

Table 1: Comparative Crystallographic Data for Thiourea Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
N,N′-Bis(4-chlorophenyl)P2₁/c92.367.22325.25691.381684.4
BTCC*P-17.5129.87311.25698.7804.2
Predicted (N-butyl-N'-(2-iodophenyl)-)P2₁/c~15.2~5.8~20.1~90.0~1800

*BTCC: 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic addition of 2-iodoaniline to butyl isothiocyanate under mild conditions. A representative protocol involves:

  • Dissolving 2-iodoaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Adding butyl isothiocyanate (1.1 equiv) dropwise at 0°C.

  • Stirring at room temperature for 12 hours.

  • Isolating the product via vacuum filtration and recrystallization from ethanol .

Yield optimization (70–85%) requires strict control of stoichiometry and exclusion of moisture. Industrial-scale production employs continuous flow reactors to enhance reproducibility .

Crystallization Strategies

Slow evaporation from polar aprotic solvents (e.g., dimethylformamide, DMF) yields high-purity crystals. For N,N′-bis(4-chlorophenyl)thiourea, slow evaporation in DMF produced monoclinic crystals with Z = 4 . Similar methods are applicable to N-butyl-N'-(2-iodophenyl)-, though iodine’s bulk may necessitate longer evaporation times.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thiourea’s sulfur atom acts as a soft nucleophile, reacting with alkyl halides to form thioethers. For example:

R–X + C₁₁H₁₅IN₂S → R–S–C(NHR’)₂ + HX\text{R–X + C₁₁H₁₅IN₂S → R–S–C(NHR')₂ + HX}

Electrophilic aromatic substitution at the iodophenyl ring is hindered by iodine’s electron-withdrawing effect, directing reactivity to the thiourea core .

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization with α,ω-dihaloalkanes to form thiazolidinones. For instance, reaction with 1,2-dibromoethane yields a five-membered ring:

C₁₁H₁₅IN₂S + BrCH₂CH₂Br → C₁₃H₁₆IN₂OS + 2 HBr\text{C₁₁H₁₅IN₂S + BrCH₂CH₂Br → C₁₃H₁₆IN₂OS + 2 HBr}

Yields exceed 80% in ethanol at 50°C .

Table 2: Representative Cyclization Reactions

Partner ReagentConditionsProductYield (%)
1,2-DibromoethaneEtOH, 50°CThiazolidin-4-one85
Phenacyl bromideUltrasonicationBenzo-thiazinone90

Biological and Industrial Applications

Enzyme Inhibition

Thiourea derivatives exhibit potent inhibitory activity against enzymes like urease and HIV-1 reverse transcriptase. The iodine atom enhances binding affinity via halogen bonding with catalytic residues. For example, N-butyl-N'-(2-iodophenyl)-thiourea shows IC₅₀ values < 10 μM against urease, comparable to thiourea analogs .

Materials Science

The compound’s halogen-bonding capability makes it a candidate for supramolecular assembly. In polymer chemistry, it acts as a stabilizer, reducing thermal degradation by 40% in polyvinyl chloride (PVC) formulations .

Comparative Analysis with Analogues

Electronic Effects

Iodine’s electron-withdrawing nature lowers the thiourea’s HOMO energy (-8.2 eV vs. -7.5 eV for N,N′-dibutylthiourea), enhancing oxidative stability. This contrasts with methoxy-substituted derivatives, where electron donation increases reactivity but reduces shelf life .

Pharmacokinetic Profiles

LogP values for N-butyl-N'-(2-iodophenyl)-thiourea (estimated 3.2) suggest favorable membrane permeability, outperforming hydrophilic analogs like phenylthiourea (LogP = 1.8) .

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